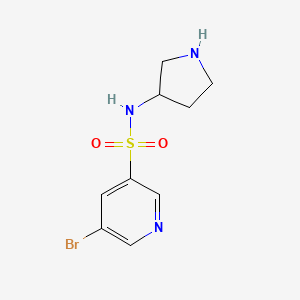

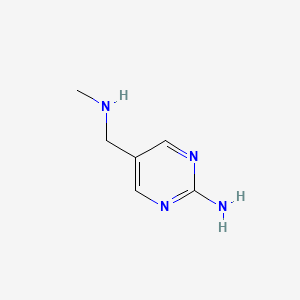

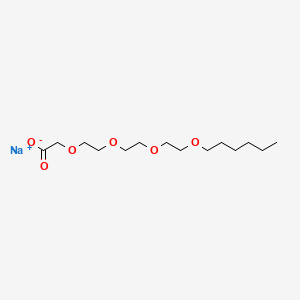

5-((Methylamino)methyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including “5-((Methylamino)methyl)pyrimidin-2-amine”, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Anticancer Applications

Pyrimidines have shown potential as anticancer agents . They can target various cancer-related proteins and pathways, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Applications

Pyrimidines have demonstrated antibacterial properties . They can inhibit the growth of various types of bacteria, making them potentially useful in the development of new antibacterial drugs .

Antiviral Applications

Pyrimidines have been found to have antiviral effects . They can inhibit the replication of various types of viruses, which could make them useful in the treatment of viral infections .

Antifungal Applications

Pyrimidines have shown antifungal properties . They can inhibit the growth of various types of fungi, which could make them useful in the treatment of fungal infections .

Antituberculosis Applications

Pyrimidines have demonstrated antituberculosis effects . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Mechanism of Action

Target of Action

Similar 2-aminopyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation. They have also shown activity against Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria.

Mode of Action

Related 2-aminopyrimidine derivatives have been found to inhibit cdk2 , which may lead to cell cycle arrest and apoptosis . They also exhibit antitrypanosomal and antiplasmodial activities , suggesting they may interfere with the life cycle of these pathogens.

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase . Antitrypanosomal and antiplasmodial activities suggest the compound may interfere with the metabolic pathways essential for the survival of these organisms .

Result of Action

Inhibition of cdk2 can lead to cell cycle arrest and apoptosis . Antitrypanosomal and antiplasmodial activities suggest the compound may be effective against sleeping sickness and malaria .

properties

IUPAC Name |

5-(methylaminomethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-8-2-5-3-9-6(7)10-4-5/h3-4,8H,2H2,1H3,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYIDBFKZNLZDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679014 |

Source

|

| Record name | 5-[(Methylamino)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Methylamino)methyl)pyrimidin-2-amine | |

CAS RN |

1215295-83-2 |

Source

|

| Record name | 2-Amino-N-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Methylamino)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)